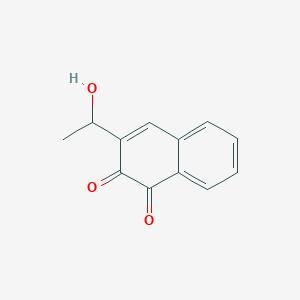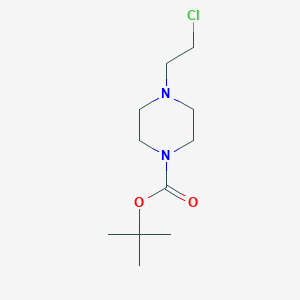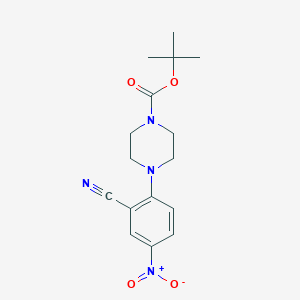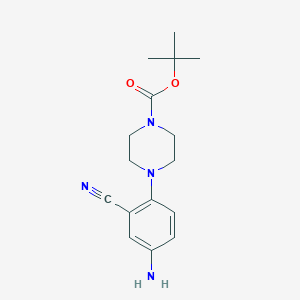
tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate
Descripción general
Descripción
The compound tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate is a chemical intermediate that can be used in the synthesis of various biologically active compounds. While the specific compound is not directly described in the provided papers, similar compounds with tert-butyl piperazine-1-carboxylate moieties are frequently mentioned as intermediates in pharmaceutical synthesis and structural analysis .
Synthesis Analysis
The synthesis of related tert-butyl piperazine-1-carboxylate derivatives typically involves multi-step reactions starting from simple precursors. For example, tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate was synthesized through three steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate with a total yield of 49.9% . Another derivative, tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, was synthesized using a low-cost amination process with a yield of 52% . These examples suggest that the synthesis of tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate would likely follow a similar multi-step synthetic route with variations in reagents and conditions to introduce the amino and cyano functional groups.
Molecular Structure Analysis
The molecular structure of tert-butyl piperazine-1-carboxylate derivatives has been studied using various analytical techniques. X-ray diffraction studies have revealed that the piperazine ring typically adopts a chair conformation, and the dihedral angles between the rings in the molecules can vary, indicating flexibility in the molecular structure . Density functional theory (DFT) calculations are often used to predict and compare the optimal molecular structures with experimental data .
Chemical Reactions Analysis
The tert-butyl piperazine-1-carboxylate core is a versatile moiety that can undergo various chemical reactions. It can participate in condensation reactions, as seen in the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate . The presence of functional groups such as amino, nitro, and cyano can further react to form more complex structures, which are essential for the development of biologically active molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl piperazine-1-carboxylate derivatives are influenced by their molecular structure. The presence of tert-butyl groups contributes to the steric bulk, affecting the compound's reactivity and physical state. Spectroscopic methods such as MS, 1H NMR, and IR are commonly used to characterize these compounds . The crystal packing is often stabilized by hydrogen bonds and π-π stacking interactions, which can be crucial for the solid-state properties of these compounds .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate serves as an important intermediate for the synthesis of biologically active compounds, particularly in the field of benzimidazole compounds (Liu Ya-hu, 2010).
- The compound has been synthesized and characterized through various techniques like LCMS, NMR, and X-ray diffraction, confirming its structural integrity and potential for further chemical modifications (C. Sanjeevarayappa et al., 2015).
Biological Evaluation
- Some derivatives of this compound have been evaluated for their antibacterial and anthelmintic activities, showing moderate effectiveness in these applications (C. Sanjeevarayappa et al., 2015).
- The compound has also been investigated for anticorrosive properties, particularly in protecting carbon steel in corrosive environments. It demonstrated significant inhibition efficiency, indicating its potential use in industrial applications (B. Praveen et al., 2021).
Structural Analysis
- Structural analysis using techniques like X-ray diffraction has provided insights into the molecular conformation and crystal packing of tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate, further aiding in understanding its chemical behavior and potential applications (Ashwini Gumireddy et al., 2021).
Propiedades
IUPAC Name |
tert-butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)14-5-4-13(18)10-12(14)11-17/h4-5,10H,6-9,18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MATLRBKMCBPXPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623618 | |
| Record name | tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate | |
CAS RN |
288251-85-4 | |
| Record name | tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

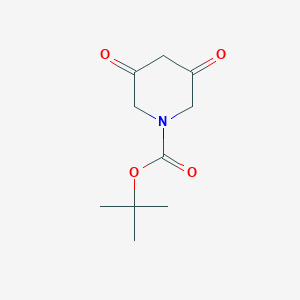
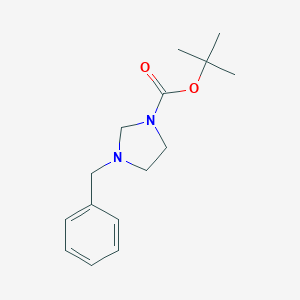

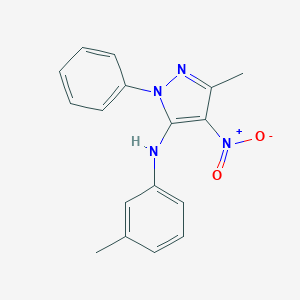
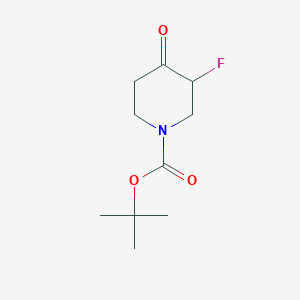
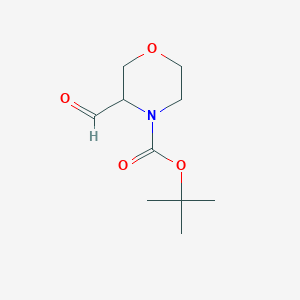

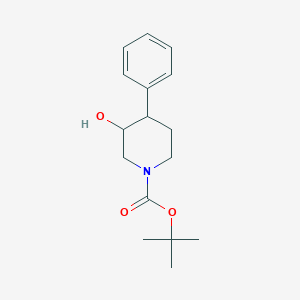
![(2R,3R)-3-Amino-2-(2,4-difluoro-phenyl)-1-[1,2,4]triazol-1-YL-butan-2-OL](/img/structure/B153274.png)
